tert-Butyl 4-oxo-4-(5-pyrimidinyl)butylcarbamate
Overview
Description
tert-Butyl 4-oxo-4-(5-pyrimidinyl)butylcarbamate: is an organic compound that features a pyrimidine ring, a butylcarbamate group, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-oxo-4-(5-pyrimidinyl)butylcarbamate typically involves the reaction of 5-pyrimidinylbutylamine with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-oxo-4-(5-pyrimidinyl)butylcarbamate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidine ring can be functionalized with various substituents using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium, hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives of the pyrimidine ring.
Scientific Research Applications
tert-Butyl 4-oxo-4-(5-pyrimidinyl)butylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-oxo-4-(5-pyrimidinyl)butylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. The carbamate group can also undergo hydrolysis, releasing active intermediates that exert biological effects .
Comparison with Similar Compounds
- tert-Butyl 4-oxo-4-(5-pyridinyl)butylcarbamate
- tert-Butyl 4-oxo-4-(5-thiazolyl)butylcarbamate
- tert-Butyl 4-oxo-4-(5-pyrazinyl)butylcarbamate
Comparison: tert-Butyl 4-oxo-4-(5-pyrimidinyl)butylcarbamate is unique due to the presence of the pyrimidine ring, which imparts distinct electronic and steric properties compared to other heterocycles like pyridine, thiazole, or pyrazine. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
tert-butyl N-(4-oxo-4-pyrimidin-5-ylbutyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-13(2,3)19-12(18)16-6-4-5-11(17)10-7-14-9-15-8-10/h7-9H,4-6H2,1-3H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBHSRUPWLVQLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(=O)C1=CN=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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